

An In-depth Technical Guide to 2-Diethylaminoethyl Hexanoate (CAS 10369-83-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Diethylaminoethyl hexanoate*

Cat. No.: B087846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylaminoethyl hexanoate, commonly known as DA-6, is a synthetic plant growth regulator with the CAS number 10369-83-2. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity with a focus on its mechanism of action in plants. It is designed to be a valuable resource for researchers in the fields of agriculture, plant science, and agrochemical development. While its primary application is in agriculture, this guide will also touch upon its broader chemical characteristics relevant to drug development professionals. All quantitative data is presented in structured tables, and detailed experimental context is provided. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

2-Diethylaminoethyl hexanoate is a versatile chemical compound with a range of properties that make it effective as a plant growth regulator.^[1] It is a colorless to pale yellow liquid and is soluble in organic solvents.^[1] The citrate salt of DA-6 is a white crystalline solid that is readily soluble in water.^[2]

Property	Value	Reference
CAS Number	10369-83-2	[1]
IUPAC Name	2-(diethylamino)ethyl hexanoate	[3]
Synonyms	DA-6, Diethylaminoethyl hexanoate, 2-(Diethylamino)ethyl caproate	[4]
Molecular Formula	C12H25NO2	[1]
Molecular Weight	215.33 g/mol	[1]
Boiling Point	277 °C	[3]
Density	0.907 g/cm³	[3]
Purity	Typically >98%	[1] [3]

Synthesis

A one-step synthesis method for the citrate salt of **2-diethylaminoethyl hexanoate** has been reported.[\[2\]](#)

Experimental Protocol: One-Step Synthesis of 2-Diethylaminoethyl Hexanoate Citrate

Materials:

- Toluene
- Hexanoic acid
- Diethylaminoethanol
- Tetrabutyl titanate (catalyst)
- Citric acid monohydrate

- Anhydrous ethanol

Procedure:

- Charge a reaction kettle equipped with an oil-water separator with toluene, hexanoic acid, and diethylaminoethanol.
- Add the catalyst, tetrabutyl titanate.
- Heat the mixture to maintain a kettle temperature of 125–145 °C, allowing the toluene to reflux.
- Continue the reflux for 4 to 4.5 hours, removing the water produced during the condensation reaction from the oil-water separator. The reaction progress is monitored by the amount of water collected.
- Once the reaction reaches 85%–95% completion, begin to remove the toluene from the oil-water separator.
- Increase the kettle temperature to 170–180 °C, then stop heating.
- Cool the mixture to 80–90 °C and completely remove the remaining toluene.
- Add citric acid monohydrate and anhydrous ethanol to the reaction kettle.
- Stir the mixture at 80–90 °C until the citric acid monohydrate is fully dissolved.
- Discharge the product mixture and allow it to crystallize.
- The resulting crystals are then filtered and dried to yield **2-diethylaminoethyl hexanoate citrate**.^[2]

Mechanism of Action and Biological Activity

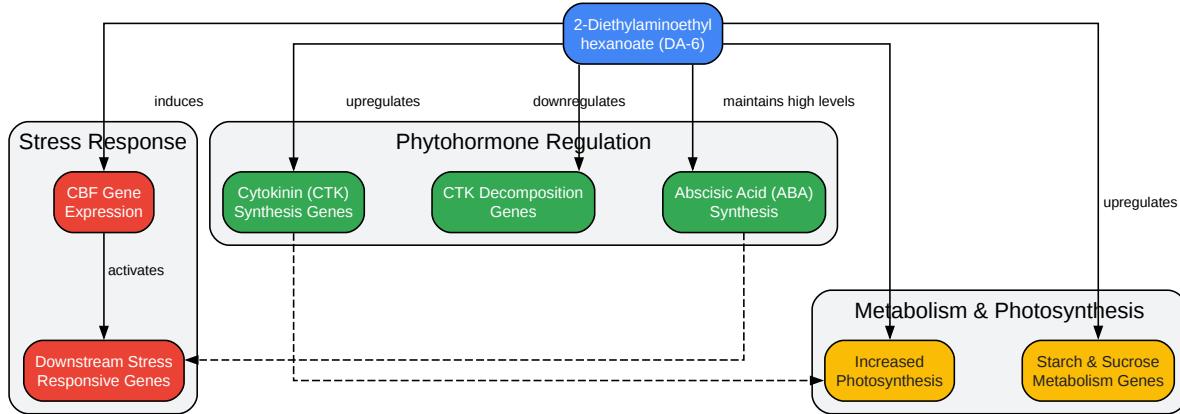
2-Diethylaminoethyl hexanoate (DA-6) acts as a broad-spectrum plant growth regulator by influencing a variety of physiological and biochemical processes.^[4] Its primary effects are observed in the enhancement of photosynthesis, regulation of phytohormones, and improvement of stress tolerance.

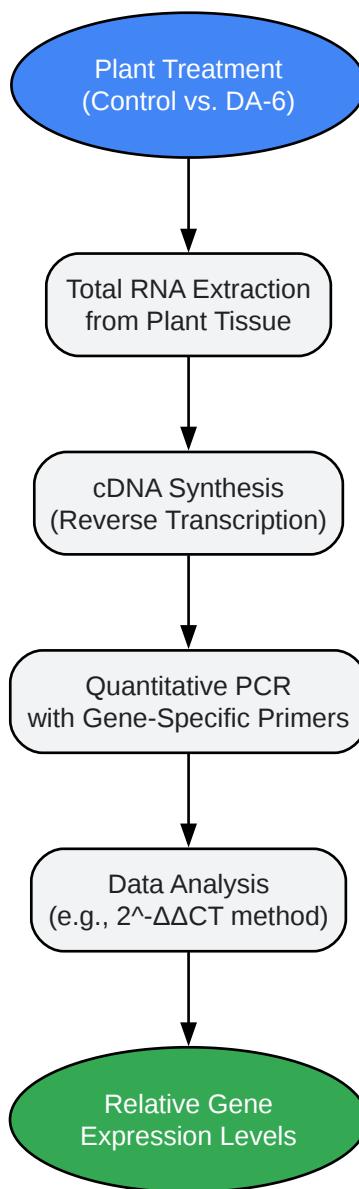
Enhancement of Photosynthesis

DA-6 treatment has been shown to increase the chlorophyll content in plant leaves, leading to a higher photosynthetic rate.^[5] This enhancement of photosynthesis contributes to increased biomass accumulation and overall plant growth. Transcriptome analysis in wheat has revealed that DA-6 upregulates genes involved in starch and sucrose metabolism, which are key components of carbon fixation and energy storage in plants.^[6]

Regulation of Phytohormone Signaling

DA-6 modulates the levels and signaling pathways of several key plant hormones, including cytokinins (CTK) and abscisic acid (ABA).


- Cytokinin (CTK): DA-6 promotes the synthesis of endogenous cytokinins by increasing the expression of CTK synthesis-related genes while reducing the expression of genes responsible for their breakdown.^[7] This leads to higher levels of active cytokinins, which are known to promote cell division and delay senescence.
- Abscisic Acid (ABA): In response to low-temperature stress, DA-6 helps maintain a high level of ABA.^[7] ABA is a crucial hormone in stress signaling pathways, and its increased level enhances the plant's adaptability to adverse conditions.^[7]


Improvement of Stress Tolerance

DA-6 has been demonstrated to improve plant tolerance to various abiotic stresses, such as low night temperature and drought. This is achieved through a combination of hormonal regulation and the induction of stress-responsive genes. For instance, under low-temperature stress, DA-6 induces the expression of C-repeat binding factor (CBF) genes, which are master regulators of the cold acclimation response.^[7]

Signaling Pathways

The molecular mechanism of DA-6 action involves the regulation of complex signaling networks. Transcriptome analysis of wheat treated with DA-6 has identified the significant enrichment of genes in the "plant hormone signal transduction" pathway.^[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]
- 3. bocsci.com [bocsci.com]
- 4. DA-6 ; diethyl aminoethyl hexanoate; 2-DIETHYLAMINOETHYL HEXANOATE; 2-(Diethylamino)ethyl hexanoate; CAS NO 10369-83-2; highly effective cytokinin from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]
- 5. 2-Diethylaminoethyl hexanoate | Plant Growth Regulator Manufacturer [weedcontrolproduct.com]
- 6. Transcriptome analysis reveals the mechanism by which spraying diethyl aminoethyl hexanoate after anthesis regulates wheat grain filling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exogenous DA-6 Improves the Low Night Temperature Tolerance of Tomato Through Regulating Cytokinin [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Diethylaminoethyl Hexanoate (CAS 10369-83-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087846#cas-number-10369-83-2-basic-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

